molecular formula C18H22N2O4 B2375725 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide CAS No. 1333674-50-2

2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide

Cat. No.: B2375725
CAS No.: 1333674-50-2
M. Wt: 330.384
InChI Key: YKDYTNFXWAMLRR-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}acetamide is a complex organic compound that features a spirocyclic structure with a benzyloxy group and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the cyanoacetamide moiety is typically formed via cyanoacetylation of an amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyanoacetamide moiety can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may also influence its binding affinity to certain proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a spirocyclic structure, a benzyloxy group, and a cyanoacetamide moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c19-14-17(6-8-18(9-7-17)23-10-11-24-18)20-16(21)13-22-12-15-4-2-1-3-5-15/h1-5H,6-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYTNFXWAMLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)NC(=O)COCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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